4-Methoxy-2-(4-methoxyphenyl)quinoline
Description
4-Methoxy-2-(4-methoxyphenyl)quinoline is a substituted quinoline derivative characterized by two methoxy groups: one at the 4-position of the quinoline ring and another at the para-position of the phenyl group attached to the 2-position of the quinoline core. Its molecular formula is $ \text{C}{18}\text{H}{16}\text{NO}_2 $, and it exhibits distinct physicochemical properties, including a melting point of 181–182 °C (ethanol) and UV-vis absorption maxima around 310–390 nm due to conjugated π-systems . The compound is synthesized via multi-step reactions involving halogenation and cyclization, as demonstrated by its dibromo derivative (6,8-dibromo-4-methoxy-2-(4-methoxyphenyl)quinoline), which is synthesized using iodine in methanol with a 65% yield .
Properties
CAS No. |
144709-03-5 |
|---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
4-methoxy-2-(4-methoxyphenyl)quinoline |
InChI |
InChI=1S/C17H15NO2/c1-19-13-9-7-12(8-10-13)16-11-17(20-2)14-5-3-4-6-15(14)18-16/h3-11H,1-2H3 |
InChI Key |
YTWHBYPYZLSPLQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Substituent Position and Electronic Effects
- 5,7-Dimethoxy-4-(4-methoxyphenyl)-2(1H)-quinolinone (1): This quinolinone derivative replaces the quinoline’s 2-phenyl group with a hydroxyl group at C-2 and adds methoxy groups at C-5 and C-5.
- 6-Methoxy-2-arylquinoline-4-carboxylates: Derivatives such as methyl 6-methoxy-2-phenylquinoline-4-carboxylate feature a carboxylate ester at C-4, which increases polarity and may enhance binding to biological targets like P-glycoprotein. The absence of a 4-methoxyphenyl group in these compounds reduces steric bulk but diminishes π-conjugation .
Photophysical Properties
- UV-vis Absorption: 4-Methoxy-2-(4-methoxyphenyl)quinoline derivatives exhibit strong absorption at 310–350 nm (π–π* transitions) and 360–380 nm (charge-transfer bands). Chloro or fluoro substituents on the styryl groups reduce absorption intensity compared to methoxy groups, which enhance electron density and conjugation . For example, compound 6d (with 4-methoxyphenyl and 4-fluorophenyl groups) shows higher absorptivity than 6h (4-chlorophenyl substituents) due to superior electron donation .
Comparative Data Table
Preparation Methods
Friedländer Quinoline Synthesis
The Friedländer method remains a cornerstone for synthesizing substituted quinolines. This approach involves condensing an o-aminobenzaldehyde derivative with a ketone bearing the desired substituents. For 4-methoxy-2-(4-methoxyphenyl)quinoline, the reaction typically proceeds as follows:
-
Starting Materials :
-
o-Amino-4-methoxybenzaldehyde (or its protected derivative)
-
4-Methoxyacetophenone
-
-
Reaction Conditions :
-
Mechanism :
-
Yield Optimization :
Example Protocol :
Microwave-Assisted One-Pot Synthesis
Silica Gel-Promoted Cyclization
A rapid, solvent-free method utilizes microwave irradiation and silica gel as a heterogeneous catalyst:
-
Procedure :
-
Advantages :
-
Mechanistic Insights :
Data Table : Comparison of Microwave vs. Conventional Heating
| Condition | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Microwave (440 W) | 0.5 | 78 | 97 |
| Conventional Reflux | 8 | 68 | 92 |
Palladium-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling for Late-Stage Functionalization
This method constructs the quinoline core first, followed by introducing the 4-methoxyphenyl group via cross-coupling:
-
Step 1 : Synthesis of 4-Methoxy-2-bromoquinoline
-
Step 2 : Coupling with 4-Methoxyphenylboronic Acid
Critical Parameters :
-
Excess boronic acid (1.5 eq) improves conversion in sterically hindered systems.
-
Ethylene glycol as a co-solvent enhances solubility of polar intermediates.
Vilsmeier-Haack Reaction for Quinoline Ring Formation
Formylation-Chlorination Sequence
The Vilsmeier-Haack reagent (POCl₃/DMF) facilitates simultaneous formylation and cyclization:
-
Substrate : N-(4-Methoxyphenyl)acetamide
-
Reaction :
-
Challenges :
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Friedländer Synthesis | High atom economy | Requires o-aminobenzaldehyde | 65–75 |
| Microwave Cyclization | Rapid, solvent-free | Scalability issues | 70–80 |
| Suzuki Coupling | Modular late-stage modification | Multi-step, expensive catalysts | 80–88 |
| Vilsmeier-Haack | Direct ring formation | Risk of over-halogenation | 60–70 |
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